6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

Catalog No.
S14293522
CAS No.
1173259-89-6
M.F
C13H18ClN3
M. Wt
251.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochl...

CAS Number

1173259-89-6

Product Name

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

IUPAC Name

(3-ethyl-6,7-dimethylquinolin-2-yl)hydrazine;hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C13H17N3.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H

InChI Key

HZVSIVWLBBNFIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C(=CC2=C1)C)C)NN.Cl

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound characterized by its unique hydrazinoquinoline structure. The compound features a quinoline ring with two methyl groups at positions six and seven, an ethyl group at position three, and a hydrazine functional group at position two. The hydrochloride form indicates the presence of hydrochloric acid, which enhances the solubility of the compound in water. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Typical of hydrazinoquinolines. Key reactions include:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are useful in organic synthesis.
  • Nucleophilic Substitution Reactions: The presence of the hydrazine moiety allows for nucleophilic attacks on electrophilic centers, facilitating further synthetic transformations.
  • Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to amines, expanding its utility in synthetic pathways.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug development.

Research indicates that 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride exhibits significant biological activity. Notably, it has been studied for its:

  • Antitumor Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition: It may interact with specific enzymes, affecting metabolic pathways relevant to disease processes.

These biological activities make it a candidate for further pharmacological studies.

The synthesis of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves several steps:

  • Formation of Quinoline Derivative: Starting from a suitable precursor, such as 3-ethylquinoline, methylation is performed using methylating agents (e.g., dimethyl sulfate).
  • Hydrazine Reaction: The resulting quinoline derivative is then treated with hydrazine hydrate to introduce the hydrazine functionality at the second position.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form by reacting it with hydrochloric acid.

This multi-step synthesis emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride finds applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a lead compound for developing new anticancer and antimicrobial agents.
  • Biochemical Research: Its unique structure makes it useful in studies related to enzyme interactions and metabolic pathways.
  • Synthetic Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.

Interaction studies involving 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Key areas include:

  • Enzyme Binding Studies: Investigating how the compound interacts with specific enzymes can elucidate its role in metabolic pathways.
  • Receptor

Several compounds share structural similarities with 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochlorideC12H16ClN3Contains ethyl group at position 3
6-Methyl-2-hydrazinoquinoline hydrochlorideC10H12ClN3Methyl group at position 6
4-Methyl-2-hydrazinoquinoline hydrochlorideC10H12ClN3Methyl group at position 4

The uniqueness of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride lies in its specific substitution pattern on the quinoline ring and the presence of the hydrazine group at the second position. This configuration contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

251.1189253 g/mol

Monoisotopic Mass

251.1189253 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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